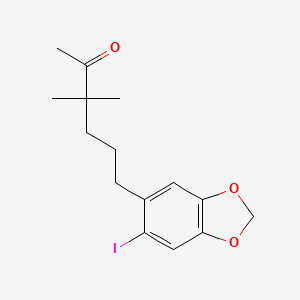
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one is a complex organic compound characterized by the presence of an iodine atom, a benzodioxole ring, and a dimethylhexanone moiety
Preparation Methods
The synthesis of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the iodination of a benzodioxole derivative, followed by the introduction of the dimethylhexanone group through a series of organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in biochemical studies to investigate the interactions of iodine-containing molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom and benzodioxole ring may play crucial roles in binding to specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one include:
(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Shares the benzodioxole and iodine features but differs in the functional groups attached.
N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar core structure with variations in the attached groups.
Properties
CAS No. |
62518-48-3 |
|---|---|
Molecular Formula |
C15H19IO3 |
Molecular Weight |
374.21 g/mol |
IUPAC Name |
6-(6-iodo-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one |
InChI |
InChI=1S/C15H19IO3/c1-10(17)15(2,3)6-4-5-11-7-13-14(8-12(11)16)19-9-18-13/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
XKBFYCGIKYJBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCCC1=CC2=C(C=C1I)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


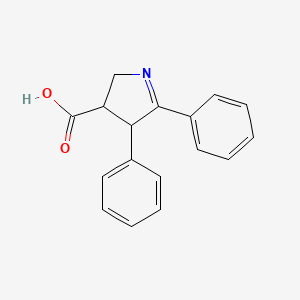
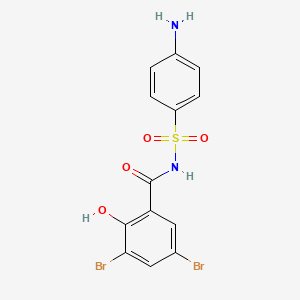
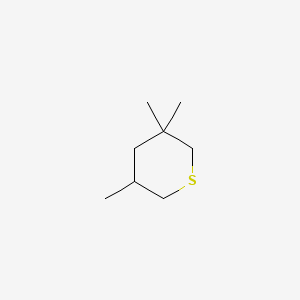
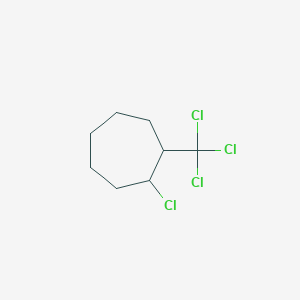
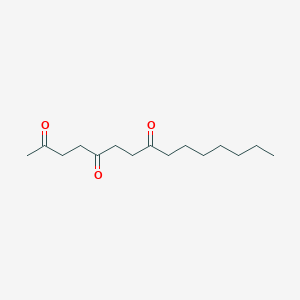
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
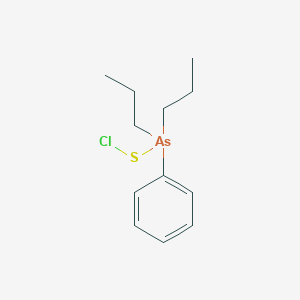
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)

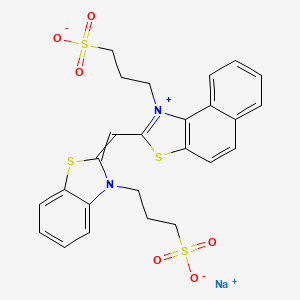

![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)


